molecular formula C17H16F3NO3S B2968622 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1448043-27-3

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2968622
CAS No.: 1448043-27-3
M. Wt: 371.37
InChI Key: SIOZWUQSJLPPLJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound provided for research and development purposes. This compound features a benzamide core structure substituted with a trifluoromethoxy group, a scaffold recognized in medicinal chemistry for its potential biological activity . Similar 4-(trifluoromethoxy)benzamide derivatives have been synthesized and investigated as biologically potent scaffolds, showing notable activity in biological assays . For instance, research on structurally related N-(2-((6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide compounds has demonstrated remarkable antibacterial activity against pathogenic microorganisms such as Staphylococcus aureus and Escherichia coli , as well as excellent anticancer activity against the A549 human lung cancer cell line . The presence of the trifluoromethoxy group can influence the compound's physical properties, as seen in similar structures where it contributes to calculated properties such as a boiling point of 557.50 K and a melting point of 378.47 K . Researchers are exploring these compounds for their potential mechanisms of action, which may include interactions with specific cellular targets. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3S/c1-25-14-8-4-11(5-9-14)15(22)10-21-16(23)12-2-6-13(7-3-12)24-17(18,19)20/h2-9,15,22H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOZWUQSJLPPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide typically involves a multi-step process:

  • Starting Materials: : The synthesis begins with 4-(methylthio)phenylacetic acid and 4-(trifluoromethoxy)benzoic acid.

  • Hydroxylation: : The phenylacetic acid derivative undergoes hydroxylation to introduce the hydroxy group.

  • Amide Formation: : The hydroxylated product is then coupled with 4-(trifluoromethoxy)benzoic acid to form the desired benzamide.

Industrial Production Methods

On an industrial scale, optimization of reaction conditions is crucial for high yield and purity:

  • Catalysts: : Utilizing specific catalysts to enhance reaction efficiency.

  • Solvents: : Selection of appropriate solvents to facilitate the reactions.

  • Temperature and Pressure: : Controlling these parameters to optimize reaction rates and product stability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the amide functionality, potentially converting it to an amine.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride and sodium borohydride are commonly used.

  • Substitution Reagents: : Halogens, alkylating agents, and nucleophiles under suitable conditions.

Major Products Formed

  • Sulfoxides/Sulfones: : From oxidation of the methylthio group.

  • Amines: : From reduction of the amide group.

  • Functionalized Aromatics: : From substitution reactions introducing new groups onto the aromatic rings.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Acts as a precursor in the synthesis of more complex molecules.

  • Catalysts: : Components for catalytic systems in organic reactions.

Biology

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in biochemical research.

  • Protein Interaction Studies: : Probes for studying protein-ligand interactions.

Medicine

  • Pharmaceutical Development: : Investigated for its potential therapeutic effects.

  • Diagnostic Agents: : Explored as a component in diagnostic assays.

Industry

  • Material Science:

  • Agriculture: : Investigated for use in agrochemical formulations.

Mechanism of Action

The biological activity of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide is likely mediated through its interaction with molecular targets such as enzymes or receptors. The hydroxy and trifluoromethoxy groups may facilitate binding to active sites, modulating the activity of target molecules. The precise pathways and targets depend on the specific application, whether it be enzyme inhibition, receptor modulation, or other mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Structural Features Molecular Formula Molecular Weight Biological Activity/Applications Reference
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide Hydroxyethyl, methylthiophenyl, trifluoromethoxy benzamide C₁₇H₁₆F₃NO₃S 395.4 (calc.) Hypothesized: Receptor modulation N/A
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide Hydroxyethoxy, thiophene, trifluoromethoxy benzamide C₁₆H₁₆F₃NO₄S 375.4 Not specified; structural analog
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide Methylpiperazine, thiophene, trifluoromethyl benzamide C₁₉H₂₂F₃N₃OS 397.5 Potential CNS or receptor-targeting agent
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thienopyrimidine, trifluoromethyl phenoxy, methoxy benzamide C₂₂H₁₆F₃N₃O₃S 459.4 Antimicrobial activity
2-((1H-pyrrolo[3,2-c]pyridin-1-yl)methyl)-N-(4-(chlorodifluoromethoxy)phenyl)benzamide Pyrrolopyridine, chlorodifluoromethoxy benzamide C₂₁H₁₅ClF₂N₂O₂ 416.8 VEGFR1/VEGFR2 inhibition

Structural and Functional Insights

Substituent Effects on Bioactivity: Trifluoromethoxy vs. Methylthio vs. Thiophene: The methylthio group (S-CH₃) in the target compound differs from thiophene (aromatic sulfur heterocycle) in and . Thiophene-containing analogs often exhibit enhanced π-π stacking in receptor binding, while methylthio groups may participate in hydrophobic interactions .

Synthetic Routes :

  • The target compound’s synthesis likely involves nucleophilic substitution or amide coupling, similar to and , where benzamide derivatives were prepared via condensation of acid chlorides with amines .

Spectroscopic Characterization :

  • IR and NMR data from and suggest that the trifluoromethoxy group would show distinct C-F stretching (~1100–1250 cm⁻¹) in IR, while the hydroxyethyl chain would exhibit O-H stretching (~3200–3600 cm⁻¹) .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide is a compound that has gained attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C16H18F3N2O2S
  • Molecular Weight : 366.39 g/mol
  • InChI Key : A unique identifier that represents the compound's structure.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Modulation : It has been shown to interact with neurokinin receptors, which are involved in various physiological processes including pain perception and inflammation .
  • Antiproliferative Effects : The compound demonstrates significant antiproliferative activity against various cancer cell lines, particularly breast cancer cells (e.g., MCF-7 and MDA-MB-231), with IC50 values indicating potent inhibition of cell growth .

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Activity Cell Line IC50 (nM) Mechanism
AntiproliferativeMCF-710-33Inhibition of tubulin polymerization
AntiproliferativeMDA-MB-23123-33Induction of apoptosis
Receptor ModulationNeurokinin Receptors-Allosteric modulation

Case Study 1: Antiproliferative Activity in Breast Cancer

A study conducted on the MCF-7 breast cancer cell line revealed that this compound effectively inhibited cell proliferation. The compound was found to arrest the cell cycle in the G2/M phase, leading to increased apoptosis. This was confirmed through flow cytometry and confocal microscopy, which demonstrated significant changes in microtubule organization post-treatment .

Case Study 2: Neurokinin Receptor Interaction

Another investigation assessed the interaction of this compound with neurokinin receptors. The findings suggested that it acts as an allosteric modulator, enhancing glutamate-induced activation without exhibiting agonist activity itself. This mechanism could have implications for treating conditions mediated by neurokinin signaling pathways .

Stability and Pharmacokinetics

Stability studies indicate that the compound maintains its integrity under various pH conditions, with a half-life exceeding 24 hours in plasma at physiological pH levels. This suggests potential for sustained therapeutic effects in vivo .

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